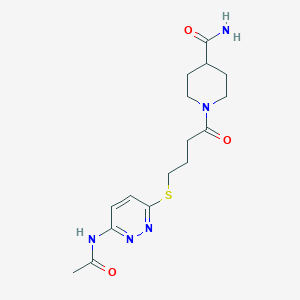
1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H23N5O3S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to interact with various biological targets, indicating a potential for diverse biological activities .
Mode of Action
It’s worth noting that similar piperidine carboxamide derivatives have been identified as inhibitors of anaplastic lymphoma kinase (alk) . These inhibitors interact with the ALK kinase domain, leading to a shift in its conformation and allowing access to an extended hydrophobic pocket .
Biochemical Pathways
Inhibitors of alk, like some piperidine carboxamides, can affect multiple signaling pathways involved in cell growth and survival .
Result of Action
Inhibitors of alk, like some piperidine carboxamides, can lead to the inhibition of cell growth and induction of apoptosis in cancer cells .
生物活性
1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's structure, biological mechanisms, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C16H23N5O3S
- Molecular Weight: 365.5 g/mol
- CAS Number: 1105248-48-3
The compound features a piperidine ring, a pyridazine moiety, and a thioether linkage, which contribute to its unique biological properties. The presence of the acetamido group enhances its potential for hydrogen bonding, impacting its solubility and interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to active or allosteric sites.
- Receptor Interaction: It could interact with cellular receptors, influencing signaling pathways.
- DNA/RNA Binding: Potential interactions with nucleic acids may affect gene expression or replication processes.
Antimicrobial Activity
Research indicates that derivatives of pyridazine, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains and fungi.
Anticancer Potential
Recent investigations into the anticancer properties of this compound have yielded promising results:
- In vitro Studies: Preliminary evaluations demonstrate that this compound can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer cells). For instance, an analog showed an IC50 value of 11.3 μM against HepG2 cells .
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| HepG2 | 11.3 | Induces apoptosis |
| K562 | 4.5 | Strong anti-proliferative effect |
Case Studies
-
VEGFR and ERK Pathway Inhibition:
A study on similar compounds indicated that they could inhibit VEGFR-2 and ERK pathways, which are crucial in cancer proliferation and survival. The collaborative inhibition of these pathways suggests a multitarget approach to cancer treatment . -
Cytotoxicity Assessment:
Cytotoxicity studies revealed that while the compound exhibits significant activity against cancer cell lines, it also presents some toxicity towards normal liver cell lines at higher concentrations, necessitating further research into its safety profile .
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate | Contains ethyl ester group | Potentially higher solubility |
| N-(2-aminoethyl)piperidine derivatives | Piperidine ring with various substitutions | Targeting multiple kinases |
属性
IUPAC Name |
1-[4-(6-acetamidopyridazin-3-yl)sulfanylbutanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-11(22)18-13-4-5-14(20-19-13)25-10-2-3-15(23)21-8-6-12(7-9-21)16(17)24/h4-5,12H,2-3,6-10H2,1H3,(H2,17,24)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUCBNVJSGPIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














